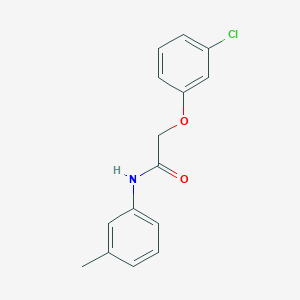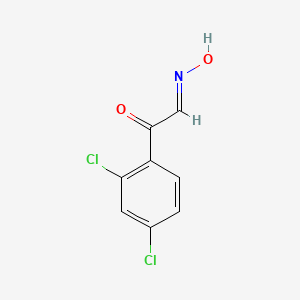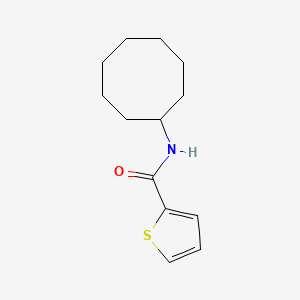
3-(3-hydroxy-3-methylbutyl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives, including those related to the compound of interest, typically involves direct acylation reactions. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile, showcasing the versatile approaches to benzamide synthesis and the potential for creating complex derivatives like the compound (Younes et al., 2020).
Molecular Structure Analysis
The molecular structure of related benzamide compounds reveals intricate details through techniques such as X-ray crystallography. This analysis helps understand the spatial arrangement of atoms within the molecule and their implications on the compound's chemical behavior and interactions (Lindeman et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives often lead to interesting findings. For example, the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides showcases the formation of complex cyclic structures, indicating the reactivity and versatility of benzamide-based compounds (Browne et al., 1981).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility and thermal stability, are crucial for their application potential. Studies show that these compounds exhibit good solubility in aprotic polar solvents and high thermal stability, making them suitable for various applications (Ghodke et al., 2021).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their behavior in reactions and their interactions with other molecules, are fundamental to understanding their potential uses. For instance, the analysis of sulfonamide compounds related to benzamides reveals their stability and reactivity, which are essential for designing compounds with desired chemical properties (Sarojini et al., 2012).
科学的研究の応用
Synthesis and Structural Studies
The synthesis of conformationally rigid catecholamine derivatives, including compounds derived from naphthalene, has been explored to understand the structural influences on biological activity (Oka et al., 1977). This research highlights the chemical versatility of naphthalene derivatives and their potential as scaffolds in drug design.
Sensor Applications
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been developed for colorimetric sensing of fluoride anions, demonstrating the utility of naphthalene and benzamide moieties in the design of functional materials for chemical detection (Younes et al., 2020).
Photopolymerization and Imaging
Benzamide-based photosensitive compounds have been incorporated into polymers for applications in photolithography, showcasing the potential of benzamide derivatives in material science and engineering (Xiao et al., 2006).
Anticancer Research
The synthesis and characterization of iodobenzamide analogues have been explored for their potential as D-2 dopamine receptor imaging agents in the central nervous system, indicating the relevance of benzamide derivatives in medical diagnostics and therapeutic research (Murphy et al., 1990).
特性
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-22(2,25)13-12-16-6-5-9-19(14-16)21(24)23-20-11-10-17-7-3-4-8-18(17)15-20/h3-9,14,20,25H,10-13,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQASHRATSNLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NC2CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-(1,2,3,4-tetrahydro-2-naphthalenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)





![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)
![1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5539765.png)
![N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide](/img/structure/B5539770.png)

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)